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Compound of Interest

Compound Name: 4-Morpholinopiperidine

Cat. No.: B1299061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Morpholinopiperidine (CAS No. 53617-35-9), a key building block in medicinal chemistry and
drug development. Due to the limited availability of public, raw spectroscopic data for 4-
Morpholinopiperidine, this document presents a combination of predicted data, analysis of a
close structural analogue, and expected spectral characteristics based on its chemical
structure. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Overview

Structure:
Molecular Formula: CoH18N20
Molecular Weight: 170.25 g/mol [1]

Spectroscopic Data Summary

The following sections detail the expected and analogue-derived spectroscopic data for 4-
Morpholinopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally verified NMR data for 4-Morpholinopiperidine is not readily available
in public databases. Therefore, predicted *H and 3C NMR data are presented below, generated
using established cheminformatics tools. For comparative purposes, experimental data for the
structurally similar compound, 4-(1-pyrrolidinyl)piperidine, is also included.

Table 1: Predicted *H NMR Data for 4-Morpholinopiperidine

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~3.70 t 4H -O-CHz2-
Piperidine N-CH:z
~2.90 m 2H _
(axial)
~2.50 m 4H Morpholine N-CH2-
~2.20 m 1H Piperidine CH
Piperidine N-CH:z
~2.10 m 2H _
(equatorial)
~1.80 m 2H Piperidine CH2 (axial)
Piperidine CH2
~1.50 m 2H _
(equatorial)
~1.40 s (broad) 1H NH

Table 2: Predicted 3C NMR Data for 4-Morpholinopiperidine

Chemical Shift (ppm) Assighment
~67.0 -O-CHa-

~63.0 Piperidine CH
~50.0 Morpholine N-CH2-
~47.0 Piperidine N-CH2
~30.0 Piperidine CH:z
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Table 3: Experimental NMR Data for Analogue: 4-(1-Pyrrolidinyl)piperidine

Solvent: CDCIz

Chemical Shift (ppm) Multiplicity Assignment

IH NMR

3.05-2.95 m Piperidine N-CH: (axial)
2.60-2.50 m Pyrrolidine N-CH:z
2.15-2.05 m Piperidine N-CH:2 (equatorial)
2.20-2.10 m Piperidine CH

1.90-1.80 m Piperidine CH: (axial)
1.80-1.70 m Pyrrolidine CH:z
1.45-1.35 m Piperidine CH:z (equatorial)
1.60 s (broad) NH

13C NMR

62.4 Piperidine CH

51.5 Pyrrolidine N-CH2

47.2 Piperidine N-CH:z

31.8 Piperidine CH2

23.5 Pyrrolidine CH:z

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4-Morpholinopiperidine is not publicly available. However,
the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for 4-Morpholinopiperidine
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Wavenumber (cm~?) Intensity Assignment

3300 - 3250 Weak-Medium N-H stretch (secondary amine)

2950 - 2800 Strong C-H stretch (aliphatic)

1470 - 1440 Medium C-H bend (scissoring)

1125 - 1085 Strong C-O-C stretch (ether)

1250 - 1020 Medium C-N stretch (aliphatic amine)
Mass Spectrometry (MS)

Experimentally determined mass spectral data for 4-Morpholinopiperidine is not publicly

available. The expected data is based on the compound's molecular weight and common

fragmentation patterns for cyclic amines.

Table 5: Predicted Mass Spectrometry Data for 4-Morpholinopiperidine

miz Interpretation

170 [M]* (Molecular lon)

169 [M-H]*

141 [M-Cz2Hs]* (Loss of ethyl group from piperidine
ring)

113 [M-C3H7N]* (Loss of morpholine fragment)

86 [CsH12N]* (Piperidine fragment)

85 [CaHaNO]* (Morpholine fragment)

57 [CaHo]* (Butyl fragment)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

compound such as 4-Morpholinopiperidine.
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NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of 4-Morpholinopiperidine in approximately 0.7 mL
of a deuterated solvent (e.g., CDClsz, D20, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup:
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both *H and *3C frequencies.
e 1H NMR Acquisition:
o Acquire a single-pulse *H spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

o Phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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[e]

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a 30-45° pulse angle.

[e]

Process the FID with an exponential window function and Fourier transform.

o

Phase and baseline correct the spectrum.

[¢]

Reference the spectrum to the solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or
germanium crystal).

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of solid 4-Morpholinopiperidine onto the ATR
crystal.

o Pressure Application: Use the pressure clamp to ensure firm and uniform contact between
the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber (cm™1) is displayed.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: Mass spectrometer with an electron ionization source, often coupled with a
gas chromatograph (GC-MS).

Procedure:

e Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile
solvent (e.g., methanol, dichloromethane) and inject it into the GC. If using a direct insertion
probe, place a small amount of the solid sample on the probe tip.

« lonization: The sample is vaporized and enters the ion source where it is bombarded with a
beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 4-
Morpholinopiperidine is illustrated below.
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Compound Synthesis & Purification

Synthesis of 4-Morpholinopiperidine
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 4-
Morpholinopiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 4-Morpholinopiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299061#spectroscopic-data-nmr-ir-ms-of-4-
morpholinopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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